

# dissolution testing protocol for nevirapine hemihydrate tablets

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## Compound of Interest

Compound Name: Nevirapine hemihydrate

CAS No.: 220988-26-1

Cat. No.: B1241569

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## Executive Summary & Scientific Context

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] As a BCS Class II compound (Low Solubility, High Permeability), the in vivo absorption of Nevirapine is dissolution-rate limited.[4][5] Consequently, the dissolution test is not merely a quality control check but a critical surrogate for bioequivalence.

**The Hemihydrate Challenge:** This protocol specifically addresses **Nevirapine Hemihydrate**. Unlike the anhydrous form, the hemihydrate (

) exhibits distinct crystal lattice energy and wettability profiles. The hemihydrate is thermodynamically stable in aqueous environments but possesses lower aqueous solubility compared to the anhydrous form in certain conditions.

- pKa: ~2.8 (Weak base).[4][6]
- Solubility Profile: Highly soluble in acidic pH (pH < pKa), drastically reduced solubility in neutral/alkaline media (pH 6.8).

**Strategic Directive:** This guide moves beyond simple pharmacopeial compliance. It establishes a discriminatory dissolution framework capable of detecting changes in polymorphic form, particle size distribution (PSD), and manufacturing process variables (granulation endpoint).

## Pre-Formulation & Physicochemical Grounding

Before executing the protocol, the solubility profile must be mapped to ensure Sink Conditions (where the medium volume can dissolve at least 3x the drug dosage).

Parameter	Value / Characteristic	Impact on Dissolution
API Form	Hemihydrate	Slower intrinsic dissolution rate than anhydrous; requires rigorous wetting control.
pKa	2.8	Solubility is pH-dependent.[4] [6] High in 0.1N HCl; Low in pH 6.8.
Dose	200 mg (Standard)	Requires surfactant (SLS) in neutral media to maintain sink conditions.
Absorption Window	Stomach & Upper Intestine	Testing must cover pH 1.2 (Gastric) and pH 6.8 (Intestinal).

## Standardized Dissolution Protocol (QC Release)

This protocol aligns with USP/FDA standards for immediate-release tablets but includes enhanced controls for the hemihydrate form.

### Instrumentation & Parameters

- Apparatus: USP Type II (Paddle).[7] Note: Paddles are preferred over Baskets (Type I) to prevent gummy clogging often seen with hemihydrate formulations.
- Vessel Volume: 900 mL.[4][7][8][9]
- Temperature: 37.0°C ± 0.5°C.[10][11]
- Rotation Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).

- Dissolution Medium: 0.1 N Hydrochloric Acid (HCl).[6][7][9]

## Reagent Preparation

- 0.1 N HCl: Slowly add 8.5 mL of concentrated HCl (37%) to 900 mL of degassed purified water. Dilute to 1000 mL.[8]
- Critical Step: Media must be degassed (Helium sparging or vacuum filtration at 41°C) to prevent bubble formation on the tablet surface, which artificially lowers release rates.

## Experimental Workflow (Step-by-Step)

- System Suitability: Verify temperature and paddle wobble (< 1.0 mm) before starting.
- Media Addition: Dispense 900 mL of 0.1 N HCl into each of the 6 vessels. Allow to equilibrate to 37°C.
- Sample Introduction: Carefully slide one tablet down the vessel wall to rest at the bottom center. Do not drop from height to avoid chipping.
- Timing: Start rotation immediately upon dropping the last tablet.
- Sampling: Withdraw 5 mL aliquots at 15, 30, 45, and 60 minutes.
  - Cannula Filter: Use a 10 µm porous filter tip.
  - Syringe Filter: Filter immediately through a 0.45 µm PVDF or PTFE filter (discard first 2 mL to saturate filter adsorption sites).
- Replenishment: Replace withdrawn volume with 5 mL of fresh pre-warmed medium (optional if mathematical correction is used).

## Biorelevant/Discriminatory Method (R&D Optimization)

For formulation development, 0.1 N HCl is often "too good" (non-discriminatory). To detect differences in hemihydrate particle size or binder effects, use a medium closer to intestinal pH.

- Medium: Phosphate Buffer pH 6.8 + 2.0% Sodium Lauryl Sulfate (SLS).
- Rationale: The SLS creates sink conditions at neutral pH where Nevirapine is naturally insoluble, mimicking the solubilizing effect of bile salts.

## Analytical Quantification (HPLC Method)

While UV spectrophotometry (at 280 nm) is acceptable for routine QC, HPLC is mandatory during development to separate Nevirapine from potential hemihydrate degradation products or excipient interferences.

### HPLC Conditions

- Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 mm x 4.6 mm, 5  $\mu$ m.
- Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (60:40 v/v).
  - Buffer Prep: 20 mM Potassium Dihydrogen Phosphate ( ).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 283 nm (Lambda max for Nevirapine).
- Injection Volume: 20  $\mu$ L.
- Run Time: ~8 minutes (Nevirapine retention ~4-5 min).

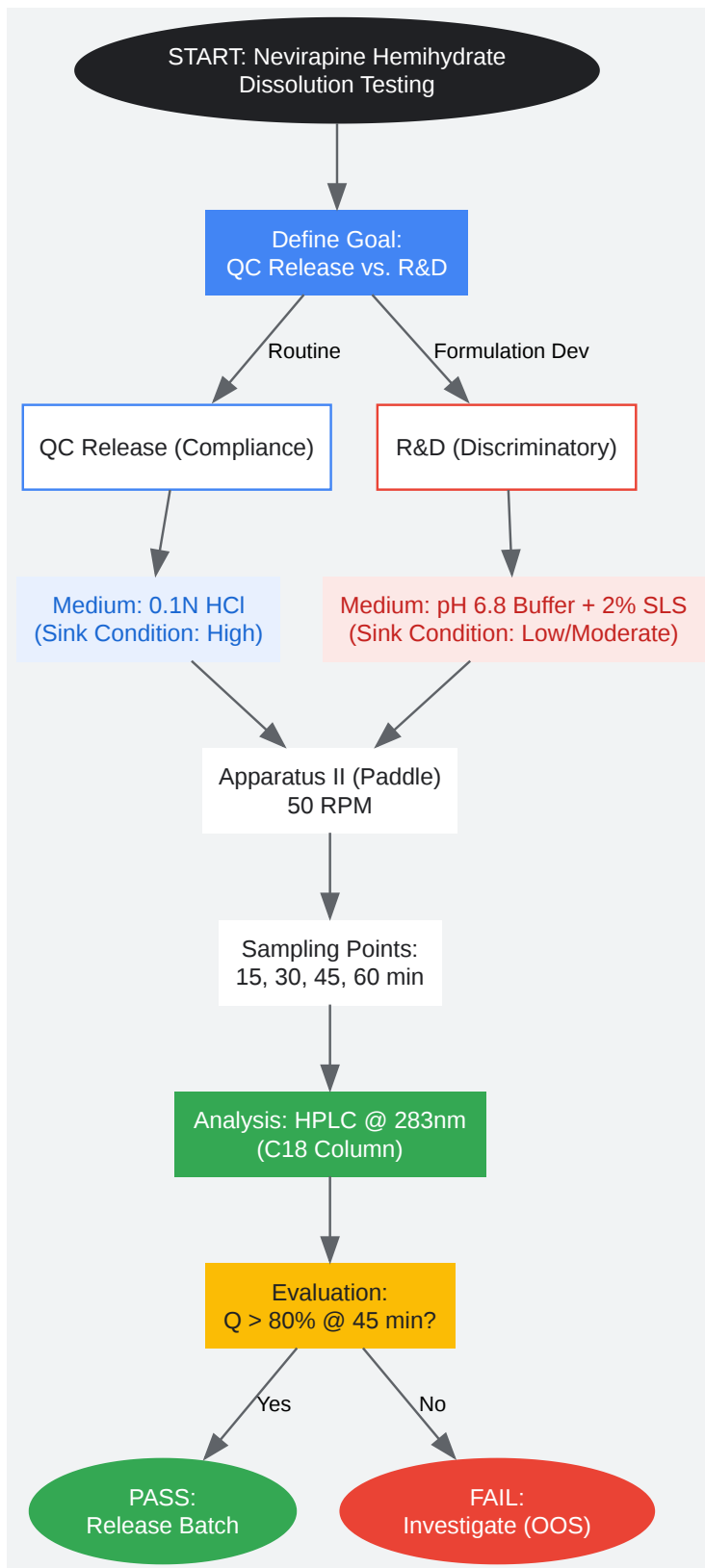
### Calculation

- : Peak Area[8]
- : Standard concentration (mg/mL)
- : Potency of standard (decimal)[7]
- : Label Claim (200 mg)[2][12]

## Visualization of Workflows

## Figure 1: Dissolution Decision Logic & Workflow

This diagram illustrates the decision process for selecting media and the operational workflow.



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Caption: Operational workflow for **Nevirapine Hemihydrate** dissolution, distinguishing between QC release and discriminatory R&D pathways.

## Validation & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, the protocol includes specific failure-mode checks.

### Common Pitfalls & Solutions

Issue	Probable Cause	Corrective Action
Coning	Hemihydrate powder is dense and hydrophobic, settling in the center under the paddle (dead zone).	Increase speed to 75 RPM or switch to Peak vessels (if regulatory approved).
High Variability (RSD > 10%)	Poor wetting of the tablet surface.	Ensure media is degassed. Check formulation for adequate disintegrant/binder ratio.
Low Recovery (< 90%)	Adsorption of drug to filter membrane.	Validation Step: Saturate filters by discarding the first 3-5 mL of filtrate. Use PVDF filters (low binding).
Peak Tailing in HPLC	Secondary interactions with silanols.	Ensure mobile phase contains phosphate buffer (pH 6.0) to suppress silanol ionization.

### Acceptance Criteria (USP <711>)

- Stage 1 (S1): 6 units tested. Each unit must be
- Stage 2 (S2): Test 6 additional units. Average of 12 units

, and no unit

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- Standard Q Value: Typically 80% dissolved at 45 minutes.

## References

- United States Pharmacopeia (USP). Dissolution <711>. Rockville, MD: United States Pharmacopeial Convention.
- U.S. Food and Drug Administration (FDA). Dissolution Methods Database: Nevirapine. [9]
- World Health Organization (WHO). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. (2021). [12] Describes BCS Class II status and hemihydrate/anhydrous forms.
- Kalantri, P., et al. Method development and validation for estimation of nevirapine from tablets by RP-HPLC. International Journal of Pharmacy. (2011).
- Shewiyo, D.H., et al. Development and validation of a dissolution test for nevirapine tablets. Dissertation. (2016). Highlights the use of SLS for biorelevant media.

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. [pharmascholars.com](https://www.pharmascholars.com) [pharmascholars.com]
- 3. Nevirapine | C<sub>15</sub>H<sub>14</sub>N<sub>4</sub>O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [dissolutiontech.com](https://www.dissolutiontech.com) [dissolutiontech.com]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- [7. accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- [8. uspnf.com](https://uspnf.com) [[uspnf.com](https://uspnf.com)]
- [9. accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- [10. dissolutiontech.com](https://dissolutiontech.com) [[dissolutiontech.com](https://dissolutiontech.com)]
- [11. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [12. extranet.who.int](https://extranet.who.int) [[extranet.who.int](https://extranet.who.int)]
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